1-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Overview

Description

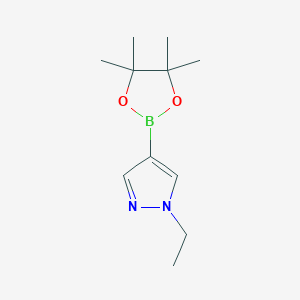

1-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS: 847818-70-6) is an organoboron compound with the molecular formula C₁₂H₁₇BN₂O₃ and a molecular weight of 244.09 g/mol . It exists as a colorless to light yellow liquid under standard conditions . The compound features a pyrazole ring substituted with an ethyl group at the 1-position and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the 4-position. This structural motif makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, which are pivotal in pharmaceutical and materials science for constructing carbon-carbon bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step process starting from commercially available pyrazole derivatives. One common method involves the reaction of 1-ethyl-1H-pyrazole with a boronic acid derivative under palladium-catalyzed conditions. The reaction typically requires a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF).

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated systems for the precise control of reaction conditions can also be employed to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is primarily used in Suzuki-Miyaura cross-coupling reactions. It can also undergo oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), base (e.g., potassium carbonate), and a solvent (e.g., DMF).

Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed:

Suzuki-Miyaura Cross-Coupling: Biaryl compounds.

Oxidation: Various oxidized derivatives of the pyrazole ring.

Reduction: Reduced forms of the pyrazole ring.

Substitution: Substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

1-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has shown potential in medicinal applications primarily due to its boron-containing structure. Boron compounds are known for their ability to interact with biological systems.

Anticancer Activity

Research indicates that boron-containing compounds can exhibit anticancer properties. For instance, studies have demonstrated that pyrazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer types. The incorporation of the dioxaborolane moiety enhances these effects by facilitating the selective targeting of cancer cells .

Neuroprotective Effects

Recent investigations have suggested that derivatives of pyrazole may possess neuroprotective properties. The compound's ability to modulate neuroinflammatory pathways presents a promising avenue for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various reactions:

Cross-Coupling Reactions

This compound can be utilized in Suzuki-Miyaura cross-coupling reactions. This application is particularly valuable in the synthesis of complex organic molecules and pharmaceuticals.

Ligand Development

The compound acts as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it useful in catalysis and material science applications .

Materials Science

The incorporation of boron compounds into materials science has opened new frontiers in the development of advanced materials.

Polymeric Materials

Boron-containing pyrazole derivatives have been investigated for their role in enhancing the thermal and mechanical properties of polymers. The addition of such compounds can improve the durability and performance of polymeric materials used in various applications from coatings to structural components .

Nanomaterials

Research is ongoing into the use of this compound in the fabrication of nanomaterials. Its ability to stabilize nanoparticles can lead to improved performance in electronic and photonic devices .

Case Studies

Mechanism of Action

The mechanism by which 1-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole exerts its effects involves its role as a boronic acid derivative in cross-coupling reactions. The boronic acid moiety facilitates the formation of carbon-carbon bonds through the transmetalation step, where the boronic acid transfers the organic group to the palladium catalyst, which then transfers it to the organic halide.

Molecular Targets and Pathways Involved:

Suzuki-Miyaura Cross-Coupling: The palladium catalyst facilitates the formation of carbon-carbon bonds, which is crucial in the synthesis of biaryl compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of pyrazole-based boronic esters. Below is a detailed comparison with analogous derivatives, focusing on structural features, physicochemical properties, and applications.

Substituent Variations on the Pyrazole Ring

a) Alkyl Substituents

- Synthesis: Prepared via alkylation of the parent boronate with 2-iodopropane, requiring extended reaction times (72 hours) .

1-Methyl Derivative :

b) Aromatic and Functionalized Substituents

Phenyl-Substituted Derivatives :

- Fluorinated Derivatives: Example: 1-(2-Fluoroethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS: 1049730-39-3, MW: 240.09 g/mol) .

Physicochemical Properties

Reactivity in Cross-Coupling Reactions

- Suzuki-Miyaura Coupling Efficiency :

- The ethyl substituent in the target compound offers a balance between steric bulk and electronic effects, enabling efficient coupling with aryl halides .

- Bulkier substituents (e.g., isopropyl or phenyl) slow reaction kinetics but improve regioselectivity in polyhalogenated substrates .

- Fluorinated derivatives exhibit unique reactivity in trifluoromethylation reactions, expanding utility in medicinal chemistry .

Biological Activity

1-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a boron-containing heterocyclic compound that has garnered interest in various fields including medicinal chemistry, agricultural chemistry, and materials science. This article explores its biological activity, synthesizing findings from diverse research studies and applications.

- Molecular Formula : CHBNO

- Molecular Weight : 222.10 g/mol

- CAS Number : 1007110-53-3

- Purity : >98% (GC)

Biological Applications

This compound has shown potential in several biological applications:

1. Drug Development

This compound serves as a key intermediate in the synthesis of pharmaceutical agents. It is particularly noted for its role in developing new medications targeting various diseases. The incorporation of boron into drug design has been linked to enhanced biological activity and selectivity.

2. Agricultural Chemistry

The compound is utilized in formulating agrochemicals. Its effectiveness in enhancing the efficacy of pesticides and herbicides contributes to improved crop yields and plant protection against pests. The boron moiety is believed to enhance the stability and bioavailability of these agrochemicals.

3. Material Science

In material science, this compound is employed in creating advanced materials such as polymers and coatings that exhibit improved durability and resistance to environmental factors. Its unique chemical structure allows for modifications that enhance material properties.

4. Catalysis

The compound acts as a catalyst in various organic synthesis reactions, facilitating processes that require high efficiency and selectivity. Its boron-containing structure is advantageous for catalytic applications due to its ability to stabilize reaction intermediates.

5. Analytical Chemistry

In analytical chemistry, it is used to develop methods for detecting and quantifying other compounds. This is particularly useful in both research and industrial settings where precise measurements are critical.

Case Study 1: Drug Development

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of new pyrazole derivatives incorporating boron for enhanced anti-cancer activity. The findings indicated that compounds similar to this compound exhibited significant cytotoxic effects against various cancer cell lines .

Case Study 2: Agricultural Application

Research on agrochemical formulations incorporating this compound demonstrated a marked increase in pest resistance and crop yield compared to traditional formulations without boron derivatives. Field trials indicated that crops treated with formulations containing this pyrazole derivative had up to a 30% increase in yield .

Safety and Toxicological Data

The safety profile of this compound indicates potential irritant effects:

Q & A

Q. Basic: What is the recommended synthetic route for 1-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole?

Methodological Answer:

The compound is typically synthesized via a multi-step procedure. A common approach involves:

Cyclocondensation : React ethyl acetoacetate with a suitable boronating agent (e.g., pinacol borane) under anhydrous conditions to form the dioxaborolane ring.

Functionalization : Introduce the ethyl group at the 1-position of the pyrazole ring using alkylation reagents (e.g., ethyl iodide) in the presence of a base like potassium carbonate.

Purification : Use column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization to isolate the product. Confirm purity via HPLC (>98%) and spectral matching (NMR, IR) .

Q. Basic: What characterization techniques are critical for structural confirmation?

Methodological Answer:

A combination of spectroscopic and analytical methods is essential:

- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and boron integration (e.g., absence of proton signals at the boronate site).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., C₁₃H₂₁BN₂O₂, [M+H]⁺ = 265.1784).

- X-ray Crystallography : For unambiguous structural determination, particularly to resolve steric effects of the ethyl and tetramethyl groups .

Q. Advanced: How can Suzuki-Miyaura cross-coupling reactions involving this compound be optimized?

Methodological Answer:

Key optimization parameters include:

- Catalytic System : Use Pd(PPh₃)₄ (1-5 mol%) with ligand-free conditions or Buchwald-Hartwig ligands for electron-deficient aryl halides.

- Solvent and Base : Employ degassed toluene/ethanol (3:1) with K₂CO₃ or CsF to stabilize the boronate intermediate.

- Temperature : Reactions often proceed at 80–100°C under inert atmosphere (N₂/Ar). Monitor via TLC or GC-MS.

- Workup : Post-reaction, purify via aqueous extraction (NaHCO₃) and silica gel chromatography. Yield discrepancies may arise from residual moisture; ensure rigorous drying of reagents .

Q. Advanced: How to address conflicting data in reaction yields with different catalysts?

Methodological Answer:

Contradictions often stem from:

- Catalyst Deactivation : Test for palladium black formation via TEM. Switch to air-stable precatalysts (e.g., Pd(OAc)₂ with SPhos ligand).

- Substrate Inhibition : Perform kinetic studies to identify rate-limiting steps (e.g., steric hindrance from the ethyl group).

- Byproduct Analysis : Use LC-MS to detect boronic acid hydrolysis byproducts. Adjust reaction time or add molecular sieves to scavenge water .

Q. Advanced: What strategies mitigate hydrolysis of the dioxaborolane ring during storage?

Methodological Answer:

To preserve boronate integrity:

- Storage Conditions : Store at 2–8°C in amber vials under inert gas (argon). Avoid prolonged exposure to humidity.

- Stabilizers : Add 1–5% triethylamine to neutralize acidic impurities.

- Quality Control : Regularly check purity via ¹¹B NMR (δ ~30 ppm for intact boronate) and Karl Fischer titration for moisture content .

Q. Advanced: How does the ethyl group’s steric environment influence reactivity?

Methodological Answer:

The ethyl group at the 1-position affects:

- Steric Hindrance : Molecular modeling (DFT calculations) can predict rotational barriers and bond angles. Compare reactivity with methyl or bulkier analogs.

- Electronic Effects : Use Hammett substituent constants (σₚ) to correlate electronic contributions.

- Cross-Coupling Efficiency : Perform competitive experiments with para-substituted aryl halides to assess steric vs. electronic dominance .

Q. Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use in a fume hood.

- Spill Management : Neutralize with sand or vermiculite; avoid water to prevent boronate hydrolysis.

- Waste Disposal : Collect in sealed containers for halogenated/organoboron waste. Consult institutional guidelines for incineration .

Q. Advanced: How to design experiments for studying its stability under varying pH conditions?

Methodological Answer:

Buffer Preparation : Prepare pH 2–12 buffers (e.g., HCl/NaOH with KCl for ionic strength).

Kinetic Studies : Monitor degradation via UV-Vis (λ = 260–280 nm for boronate cleavage) or ¹¹B NMR.

Data Modeling : Fit degradation rates to Arrhenius or Eyring equations to predict shelf-life.

Mitigation Strategies : For acidic conditions, add chelating agents (e.g., EDTA) to sequester metal ions .

Properties

IUPAC Name |

1-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19BN2O2/c1-6-14-8-9(7-13-14)12-15-10(2,3)11(4,5)16-12/h7-8H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGCRHVPUHAXAAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80464045 | |

| Record name | 1-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80464045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847818-70-6 | |

| Record name | 1-Ethylpyrazole-4-boronic acid pinacol ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=847818-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80464045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Ethyl-1H-pyrazole-4-boronic acid, pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.